Dibenzofuran-2-yl(triphenyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-yl(triphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22OSi/c1-4-12-23(13-5-1)32(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-20-21-30-28(22-26)27-18-10-11-19-29(27)31-30/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMIFJSBSOGRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403360 | |
| Record name | dibenzofuran-2-yl(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18919-21-6 | |
| Record name | dibenzofuran-2-yl(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dibenzofuran-2-yl(triphenyl)silane (CAS#: 18919-21-6) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C30H22OSi
- Molecular Weight : 426.58 g/mol
- Structure : The compound consists of a dibenzofuran moiety attached to a triphenylsilane group, which may influence its biological interactions and solubility properties.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of dibenzofuran derivatives, including their potential as anticancer agents and their interaction with cellular mechanisms.
Anticancer Activity
-
Mechanism of Action :
- Compounds similar to dibenzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
- The presence of electron-withdrawing groups in the structure enhances the cytotoxicity by facilitating DNA damage, leading to cell death through multiple strand breaks .
-
Case Studies :
- A study demonstrated that hybrid compounds combining dibenzofuran with other pharmacophores exhibited significant cytotoxicity against cancer cell lines, with selectivity indices favoring cancerous cells over normal cells .
- Another investigation focused on the effects of dibenzofuran derivatives on leukemia and solid tumors, reporting promising results in inhibiting metastasis and tumor growth .
Table 1: Cytotoxicity of Dibenzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dibenzofuran derivative 1 | MCF-7 | 10 | Apoptosis via ROS |
| Dibenzofuran derivative 2 | HeLa | 15 | DNA damage and apoptosis |
| Hybrid compound | HuTu 80 | 8 | Mitochondrial pathway activation |
| Benzofuroxan derivative | P388 leukemia | 5 | Inhibition of DNA synthesis |
Research Findings
- Photochemical Reactions :
- Organosilicon Chemistry :
Scientific Research Applications
Applications in Organic Electronics
1. Light Emitting Diodes (LEDs)
Dibenzofuran-2-yl(triphenyl)silane is utilized as a host material in organic light-emitting diodes (OLEDs). Its structural characteristics allow it to facilitate efficient energy transfer and improve device performance.
- Performance Metrics : Research indicates that devices incorporating this compound exhibit enhanced external quantum efficiency (EQE) and reduced degradation compared to traditional materials .
2. Photonic Devices
The compound's luminescent properties make it an attractive candidate for photonic applications. Its ability to emit light at specific wavelengths can be harnessed in sensors and display technologies.
Applications in Medicinal Chemistry
1. Anticancer Activity
Dibenzofuran derivatives, including this compound, have shown promising results in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms such as increased reactive oxygen species (ROS) production and DNA damage.
Table 1: Cytotoxicity of Dibenzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dibenzofuran derivative 1 | MCF-7 | 10 | Apoptosis via ROS |
| Dibenzofuran derivative 2 | HeLa | 15 | DNA damage and apoptosis |
| Hybrid compound | HuTu 80 | 8 | Mitochondrial pathway activation |
| Benzofuroxan derivative | P388 leukemia | 5 | Inhibition of DNA synthesis |
These findings suggest that modifications to the dibenzofuran structure can enhance its anticancer efficacy, potentially leading to the development of new therapeutic agents .
Case Studies
Case Study 1: Hybrid Compounds
A study explored hybrid compounds combining dibenzofuran with other pharmacophores, reporting significant cytotoxicity against various cancer cell lines while favoring cancerous cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Study 2: Photochemical Reactions
Research on photochemical reactions involving dibenzofuran derivatives has revealed their potential as photocatalysts in organic reactions. These compounds can facilitate various transformations under light irradiation, showcasing their versatility beyond traditional applications .
Chemical Reactions Analysis
Oxidation to Silanol
Under visible light-mediated conditions, triaryl silanes undergo oxidation to silanols. AQDAB (aminoquinoline diarylboron) catalyzes this transformation in the presence of oxygen, DMSO/H₂O solvent, and light irradiation . While Dibenzofuran-2-yl(triphenyl)silane itself is not explicitly tested in the study, triaryl silanes with para-substituted phenyl groups (e.g., -Me, -OMe, -CF₃) yielded silanols in 75–94% efficiency .
Table 1: Oxidation of Triaryl Silanes Under AQDAB Catalysis
| Substrate | Product | Yield (%) |
|---|---|---|
| Triphenylsilane | Triphenylsilanol | 82 |
| (p-Tolyl)₃SiH | (p-Tolyl)₃SiOH | 94 |
| (p-CF₃Ph)₃SiH | (p-CF₃Ph)₃SiOH | 88 |
Mechanistic Notes :
-
The reaction proceeds via a radical pathway, supported by inhibition under TEMPO or BHT .
-
Gram-scale synthesis of triphenylsilanol (82% yield) demonstrates scalability .
Thermal Decomposition
Phenylhydrosilanes decompose via bimolecular redistribution. Kinetic studies on triphenylsilane reveal an activation energy of 70.1 kcal/mol and a frequency factor of 10²¹·⁸ liter/mol·min . this compound’s bulkier substituent may alter decomposition kinetics, potentially increasing activation energy due to steric hindrance.
Table 2: Thermal Stability Parameters of Aryl Silanes
| Silane | Activation Energy (kcal/mol) | Frequency Factor (L/mol·min) |
|---|---|---|
| PhSiH₃ | 39.9 | 10¹⁴·⁷ |
| Ph₂SiH₂ | 58.0 | 10¹⁹·⁸ |
| Ph₃SiH | 70.1 | 10²¹·⁸ |
Reaction Pathway :
Radical-Initiated Cyclization
Triphenylsilane reacts with 1,2-diphenylethyne under DTBP (di-tert-butyl peroxide) initiation at 130°C to form silaindenes . For this compound, analogous cyclization could yield fused-ring systems, leveraging its dibenzofuran moiety.
Table 3: Radical-Mediated Reactions of Triphenylsilane
| Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ph₃SiH + PhC≡CPh | DTBP, PhCF₃, 130°C | 1,1,2,3-Tetraphenyl-1H-benzo[b]silole | 67 |
Key Observations :
-
Solvent choice (e.g., trifluorotoluene) enhances yields by stabilizing radical intermediates .
-
Reaction scalability is feasible under nitrogen atmosphere .
Cross-Coupling Reactions
While direct data on this compound is limited, aryl silanes participate in cross-couplings (e.g., Hiyama coupling). For example, biphenyldimethylsilane forms silafluorenes under DTBP initiation . Similar conditions may enable this compound to engage in C–Si bond activations for constructing π-conjugated systems.
Critical Factors :
Comparison with Similar Compounds
Key Differences :
- Aromaticity vs. Aliphatic Chains : The dibenzofuran group introduces extended π-conjugation, enhancing UV stability compared to aliphatic silanes like trimethylsilane. This makes it more suitable for outdoor material coatings .
- Steric Effects : The bulky dibenzofuran substituent reduces reactivity in nucleophilic substitutions compared to triphenylsilane, which is more widely used in synthetic chemistry .
Environmental Degradation Pathways
Table 2: Predicted Biodegradation Behavior of Aromatic Compounds
| Compound Type | Anaerobic Removal (%) | Aerobic Removal (%) | Key Factors |
|---|---|---|---|
| Triphenyl Ester OPEs | >70 | <30 | Aromatic structure |
| Chlorinated OPEs | <30 | <20 | Electron-withdrawing Cl |
| This compound (Predicted) | ~50 (Moderate) | ~20 (Low) | Aromatic rings, silane group |
Analysis :
- Triphenyl ester OPEs degrade efficiently under anaerobic conditions due to microbial utilization of aromatic rings as carbon sources . By analogy, the dibenzofuran moiety in the silane compound may facilitate partial anaerobic biodegradation (~50%) but with slower kinetics due to the stability of the silane backbone.
- Chlorinated compounds exhibit low degradation due to electron-withdrawing effects; the absence of halogens in this compound may improve biodegradability relative to chlorinated analogs .
Material Performance in Protective Coatings
Table 3: Silane Impregnation vs. Conventional Coatings (Adapted from )
| Parameter | Silane Impregnation | Conventional Polymer Coatings |
|---|---|---|
| Penetration Depth | 2–5 mm | 0.1–0.5 mm |
| Durability | >10 years | 3–5 years |
| Hydrophobicity | High | Moderate |
Comparison :
- This compound’s larger molecular size may reduce penetration depth compared to smaller silanes (e.g., trimethylsilane). However, its aromatic structure could enhance durability by resisting oxidative degradation .
- Conventional coatings form a surface film, whereas silanes chemically bond to substrates, offering long-term protection despite higher initial costs .
Rotational Isomerism and Physicochemical Properties
Insights from Phosphorus Compounds :
- Triphenyl phosphine oxide exhibits a dipole moment difference of ~1.5 D compared to triphenyl phosphine, attributed to the P=O group .
- For this compound, rotational isomerism around the Si–O bond could influence its dipole moment and solubility. The bulky dibenzofuran group may restrict rotation, stabilizing specific conformers and enhancing crystallinity compared to less hindered silanes .
Q & A
Q. What are the common synthetic routes for Dibenzofuran-2-yl(triphenyl)silane?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting triphenylsilane derivatives with dibenzofuran-containing electrophiles under anhydrous conditions. For example, using a benzoylisothiocyanate intermediate in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation . Alternatively, silane coupling agents can facilitate the introduction of the triphenylsilyl group to dibenzofuran precursors under catalytic conditions .
Q. What purification methods are effective for isolating this compound?
Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from solvents like toluene or dichloromethane. Solid-phase extraction (SPE) using HLB cartridges is also viable for removing polar impurities, as demonstrated in analogous silane purification workflows .
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles; SHELXL software is widely used for refinement .
- NMR spectroscopy : and NMR confirm substituent positions and silane bonding .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic insights into the synthesis of this compound be obtained?
Isotopic labeling (e.g., NMR) and kinetic studies can elucidate reaction pathways. Computational methods (DFT calculations) may model intermediates, such as silyl cations or radical species, to predict regioselectivity . Cross-validation with experimental data (e.g., crystallographic results from triclinic crystal systems ) refines mechanistic hypotheses.
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) achieves ppb-level sensitivity. For halogenated byproducts, gas chromatography with electron capture detection (GC-ECD) is recommended, as validated in studies of chlorinated dibenzofurans . Deactivated glassware (5% DMDCS-treated) minimizes analyte adsorption during analysis .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies in bond angles (e.g., silane vs. carbon bonding) require cross-validation:
Q. What are the toxicological considerations for handling this compound?
While direct toxicity data are limited, structurally related dibenzofuran derivatives (e.g., 3-acetamidodibenzofuran) exhibit tumorigenic potential in rodents. Precautionary measures include:
Q. How does the electronic structure of the silane group influence reactivity?
The triphenylsilyl group stabilizes adjacent carbocations via hyperconjugation, enhancing electrophilic substitution at the dibenzofuran ring. Electrochemical studies (cyclic voltammetry) can quantify silane-induced electron-withdrawing effects, as demonstrated for similar boron-containing silanes .
Q. What strategies improve the compound’s stability under ambient conditions?
Q. How can this compound be functionalized for material science applications?
The silane moiety enables surface modification (e.g., SiO coatings) via hydrolysis-condensation. For optoelectronic materials, Suzuki-Miyaura coupling introduces aryl groups at the dibenzofuran core, leveraging its planar π-system for charge transport .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
